Ethyl anthranilate (ethyl 2-aminobenzoate) is an organic compound with the molecular formula C9H11NO2. It is an ester of anthranilic acid, a derivative of benzoic acid. Ethyl anthranilate naturally occurs in several fruits and flowers and is a significant component in the aroma profile of various fruits, including grapes and Concord grapes, and wines, particularly Pinot noir. It contributes to the fruity, floral, and grape-like aroma profile of these products. [, , , , ]
Ethyl anthranilate can be sourced from natural or synthetic processes. It is present in various fruits and is often used to impart grape-like flavors. In synthetic chemistry, it can be produced through the esterification of anthranilic acid with ethanol.
Ethyl anthranilate falls under the category of esters in organic chemistry. It is classified as a flavoring agent and fragrance compound with potential applications in pharmaceuticals due to its biological properties.
The synthesis of ethyl anthranilate can be achieved through several methods:
The synthesis typically requires controlled temperature and pH conditions to optimize yield and minimize by-products. The use of solvents such as methanol or ethanol facilitates the reaction while maintaining solubility of reactants.
Ethyl anthranilate participates in various chemical reactions, including:
The hydrolysis reaction can be catalyzed by both acidic and basic conditions, leading to different reaction rates and mechanisms depending on the environment.
The mechanism of action for ethyl anthranilate's biological effects involves its interaction with various biological pathways:
Research indicates that ethyl anthranilate may influence neurotransmitter release and has been evaluated for its effects on pain perception in animal models.
Ethyl anthranilate has diverse applications across several fields:
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